Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester linked to an amide group, which is further connected to a methoxyphenethylamine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with 3-methoxyphenethylamine to form an amide intermediate. This intermediate is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine, resulting in a different set of chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the amide linkage can produce an amine derivative.
Scientific Research Applications
Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of novel analgesics and anti-inflammatory agents.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The compound’s amide and ester linkages allow it to form hydrogen bonds and other interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate can be compared to other similar compounds, such as:
Methyl 4-aminobenzoate: Lacks the methoxyphenethylamine moiety, resulting in different chemical and biological properties.
4-(2-Amino-2-oxoacetamido)benzoic acid: Similar structure but without the ester linkage, affecting its solubility and reactivity.
3-Methoxyphenethylamine: A simpler compound that serves as a precursor in the synthesis of more complex molecules like this compound.
The unique combination of functional groups in this compound provides it with distinct properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-16-5-3-4-13(12-16)10-11-20-17(22)18(23)21-15-8-6-14(7-9-15)19(24)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNFYUFXTJOZEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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